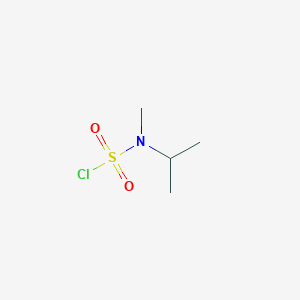
5-Ethynylisophthalaldehyde
Übersicht
Beschreibung
5-Ethynylisophthalaldehyde is a chemical compound with the molecular formula C10H6O2 . It has an average mass of 158.153 Da and a monoisotopic mass of 158.036774 Da . The compound is also known by other names such as 1,3-Benzenedicarboxaldehyde, 5-ethynyl- (9CI), and 5-ethynylbenzene-1,3-dicarbaldehyde .
Molecular Structure Analysis
The molecular structure of 5-Ethynylisophthalaldehyde consists of 10 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 307.8±37.0 °C at 760 mmHg, and a flash point of 115.1±23.5 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Physical And Chemical Properties Analysis
5-Ethynylisophthalaldehyde has several physical and chemical properties. It has a density of 1.2±0.1 g/cm3, a boiling point of 307.8±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The compound has a molar refractivity of 43.8±0.4 cm3, a polar surface area of 34 Å2, and a molar volume of 134.4±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Crosslinking in Biocatalyst Design
5-Ethynylisophthalaldehyde's related compound, glutaraldehyde, is widely used in biocatalyst design. It acts as a powerful crosslinker, reacting with itself and other molecules. This property is crucial in creating cross-linked enzyme aggregates (CLEAs) and immobilizing enzymes on supports, enhancing the rigidity and stability of enzymes. Such modifications are essential in biocatalysis and enzyme engineering (Barbosa et al., 2014).
DNA Synthesis Monitoring
5-Ethynyl-2′-deoxyuridine (EdU), a derivative of 5-ethynylisophthalaldehyde, is utilized in DNA synthesis monitoring. EdU is incorporated into DNA during replication, allowing for the detection and visualization of newly synthesized DNA in a range of biological systems. This incorporation is used in various cell lines to study DNA replication and damage response, providing insights into cellular processes and genetic stability (Kohlmeier et al., 2013).
Diagnostic Probes in DNA Synthesis
The use of artificial nucleosides like 3-ethynyl-5-nitroindolyl-2'-deoxyriboside triphosphate (3-Eth-5-NITP), which are derivatives of 5-ethynylisophthalaldehyde, serves as diagnostic probes to measure translesion DNA synthesis. These nucleosides are incorporated into DNA, allowing the quantification of TLS activity and providing a new approach to identify drug resistance in cells treated with DNA-damaging agents (Choi & Berdis, 2019).
Labeling of Newly Transcribed RNA
5-Ethynyluridine, another derivative, is used in labeling newly transcribed RNAs. This method systematically captures proteins bound to various RNAs, including nascent and nonpolyadenylated RNAs. It has expanded the understanding of RNA-bound proteomes in different cell types and is instrumental in studying RNA-protein interactions (Bao et al., 2018).
Eigenschaften
IUPAC Name |
5-ethynylbenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2/c1-2-8-3-9(6-11)5-10(4-8)7-12/h1,3-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZDVHVYWADRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynylisophthalaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[(Azetidin-1-yl)methyl]aniline](/img/structure/B3120396.png)




